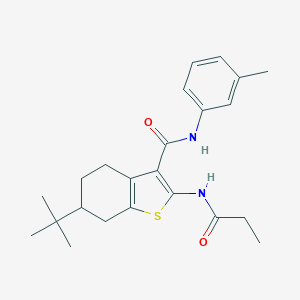![molecular formula C20H17ClN6O B289450 N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)
N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide, also known as CMIH, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has also been shown to have anti-inflammatory and antioxidant effects. These effects may be due to the ability of N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer therapies. However, there are also limitations to using N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide in lab experiments. For example, N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide may have off-target effects on other enzymes or proteins, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide. One area of research is to further elucidate the mechanism of action of N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide. This could lead to the development of more targeted and effective cancer therapies. Another area of research is to investigate the potential applications of N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, researchers could explore the use of N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide in combination with other drugs to enhance its efficacy and reduce potential side effects.
Synthesis Methods
N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide can be synthesized using a multi-step reaction process that involves the condensation of isoniazid and 4-chloro-3-methyl-1-(2-pyridinyl)-1H-indazole-6-carbaldehyde. The resulting compound is then subjected to a hydrazine hydrate reaction to yield N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide. The synthesis of N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
Scientific Research Applications
N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide a promising candidate for the development of new cancer therapies.
properties
Molecular Formula |
C20H17ClN6O |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydroindazol-5-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13-18-16(27(26-13)17-4-2-3-9-23-17)6-5-15(19(18)21)12-24-25-20(28)14-7-10-22-11-8-14/h2-4,7-12H,5-6H2,1H3,(H,25,28)/b24-12+ |
InChI Key |
OLVLEBOWAULEJY-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C(=C(CC2)/C=N/NC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4 |
SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NNC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4 |
Canonical SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NNC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B289367.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289369.png)
![Ethyl 4-[({2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289371.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289380.png)
![6-tert-butyl-N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289381.png)

![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)